7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine typically involves the bromination of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative .
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The nitrogen and oxygen atoms in the heterocyclic ring can also form hydrogen bonds, further stabilizing the interaction with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is unique due to its specific substitution pattern and the position of the bromine atom. This influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-3-5-6(4-10-7)11-2-1-9-5/h3-4,9H,1-2H2 |
InChI Key |
IGKBDTQESXFWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=C(C=C2N1)Br |
Origin of Product |
United States |
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